molecular formula C23H26FN3O3S B2817971 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892783-59-4

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2817971
CAS No.: 892783-59-4
M. Wt: 443.54
InChI Key: PEXRUKSAHYFEPS-UHFFFAOYSA-N
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Description

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including an ethylpiperazine, a fluoro group, a methyl group, and a methylbenzenesulfonyl group. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:

    Cyclization Reactions: Formation of the quinoline core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluoro group, methyl group, and methylbenzenesulfonyl group through substitution reactions.

    Piperazine Derivative Formation: Attachment of the ethylpiperazine moiety through nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinolone derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives with altered properties.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one include other quinolone derivatives with different substitutions. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    Ciprofloxacin: A widely used antibiotic with a similar quinolone core but different substituents.

    Levofloxacin: Another antibiotic with a similar structure, known for its broad-spectrum activity.

    Moxifloxacin: A quinolone derivative with enhanced activity against certain bacterial strains.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-4-26-8-10-27(11-9-26)21-14-20-18(13-19(21)24)23(28)22(15-25(20)3)31(29,30)17-7-5-6-16(2)12-17/h5-7,12-15H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXRUKSAHYFEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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